Product packaging for 5-(Aminomethyl)-2-thiazolecarbonitrile(Cat. No.:)

5-(Aminomethyl)-2-thiazolecarbonitrile

Cat. No.: B15370249
M. Wt: 139.18 g/mol
InChI Key: MXBSEIBLUVIJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Aminomethyl)-2-thiazolecarbonitrile is a chemical compound with the molecular formula C5H5N3S and a molecular weight of 139.18 g/mol . Its structure features a thiazole ring core, which is a five-membered ring containing both sulfur and nitrogen heteroatoms, substituted with a carbonitrile group and an aminomethyl group . The thiazole scaffold is a privileged structure in medicinal chemistry and drug discovery . Derivatives of 2-aminothiazole are recognized as promising scaffolds for developing novel therapeutic agents and have shown a broad pharmacological spectrum . They are fundamental components in several clinically approved drugs, such as the anticancer agents dasatinib and alpelisib, highlighting the significance of this structural class in oncology research . Furthermore, thiazole derivatives are extensively investigated for various other biological activities, including antimicrobial and antioxidant applications . As a building block, this compound offers researchers two distinct functional groups—the primary amine and the nitrile—that are amenable to further chemical modification. This allows for the synthesis of more complex molecules, such as amides, Schiff bases, and heterocyclic-fused compounds, for use in structure-activity relationship (SAR) studies and the development of new chemical entities . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3S B15370249 5-(Aminomethyl)-2-thiazolecarbonitrile

Properties

Molecular Formula

C5H5N3S

Molecular Weight

139.18 g/mol

IUPAC Name

5-(aminomethyl)-1,3-thiazole-2-carbonitrile

InChI

InChI=1S/C5H5N3S/c6-1-4-3-8-5(2-7)9-4/h3H,1,6H2

InChI Key

MXBSEIBLUVIJBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C#N)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Carbonitrile Substituents

2-Methyl-1,3-thiazole-5-carbonitrile ()
  • Structure : Methyl group at position 2, carbonitrile at position 5.
  • Key Differences: The absence of an aminomethyl group reduces polarity and hydrogen-bonding capacity compared to the target compound.
5-Amino-2-[butylamino]thiazole-4-carbonitrile ()
  • Structure: Butylamino substituent at position 2, amino group at position 5, and carbonitrile at position 4.
  • Key Differences: Substituent positions (4-CN vs. 2-CN in the target compound) and the presence of a bulky butylamino group alter steric and electronic profiles.
  • Molecular Formula : C8H12N4S.
2-Chlorothiazole-5-carbonitrile ()
  • Structure : Chloro substituent at position 2, carbonitrile at position 5.
  • Key Differences: The electron-withdrawing chloro group increases electrophilicity but lacks the nucleophilic aminomethyl functionality.

Fused Heterocyclic Systems

5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile ()
  • Structure : Fused xanthone-thiazole system with a carbonitrile at position 2 and a chloro substituent.
  • Synthesis : Six-step process using Appel’s salt for thiazole ring formation.
5-Aminobenzo[d]thiazole-2-carbonitrile ()
  • Structure: Benzothiazole fused ring with amino and carbonitrile groups.
  • Key Differences : Increased aromaticity from the benzothiazole core may improve binding to hydrophobic targets but reduces synthetic accessibility.

Heterocycles with Varied Ring Systems

5-Amino-2-methyloxazole-4-carbonitrile ()
  • Structure: Oxazole core (oxygen instead of sulfur) with methyl and amino groups.
  • Key Differences : The oxygen atom increases electronegativity, altering electronic distribution and hydrogen-bonding capacity compared to thiazoles.
  • Hazard Profile : Classified as H302, H315, H319, H335 (toxic if swallowed, skin/eye irritant, respiratory irritant) .
5-Amino-3-phenyl-isothiazole-4-carbonitrile ()
  • Structure : Isothiazole core (sulfur and nitrogen positions swapped) with phenyl and carbonitrile groups.
  • Key Differences : The isothiazole ring exhibits distinct electronic properties, and the phenyl group introduces steric bulk.

Pyrazole-Thiazole Hybrids ()**

Examples include 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile ():

  • Structure : Pyrazole linked to thiadiazole via a thioether bond, with carbonitrile at position 4.
  • Key Differences : The hybrid structure introduces multifunctional binding sites but increases synthetic complexity.
  • Physicochemical Data : Melting point 189.6°C (decomposition), yield 60.72% .

Research Findings and Implications

  • Synthetic Challenges : Complex substituents (e.g., morpholine in ) correlate with lower yields (18% vs. 60% for simpler pyrazole derivatives) .
  • Structural Insights : NMR data (e.g., 1H shifts at δ 2.18–8.16 in ) highlight substituent effects on electronic environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.